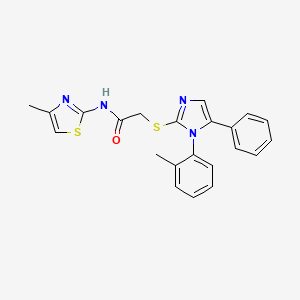

N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Evolution of Thiazole and Imidazole Research in Medicinal Chemistry

Thiazoles and imidazoles have long been cornerstones of heterocyclic chemistry due to their structural versatility and biological relevance. Thiazole, first identified in the early 20th century, gained prominence as a component of thiamine (vitamin B~1~), essential for carbohydrate metabolism. Its derivatives, such as benzothiazoles, later became critical in dye manufacturing and antifungal agents like thiabendazole. Parallelly, imidazole—synthesized by Heinrich Debus in 1858—emerged as a pivotal scaffold in enzymology, notably in histidine-containing catalytic sites. The amphoteric nature of imidazole, capable of acting as both acid and base, enabled its role in proton transfer mechanisms, while its aromaticity facilitated interactions with biological targets.

By the mid-20th century, thiazole and imidazole derivatives were systematically explored for pharmacological applications. For instance, the antihistamine cimetidine (a benzimidazole derivative) revolutionized ulcer treatment, underscoring the therapeutic potential of nitrogen-sulfur heterocycles. These advancements laid the groundwork for rational drug design, leveraging the electronic and steric properties of thiazole and imidazole rings to optimize bioactivity.

Emergence of Hybrid Heterocyclic Compounds

The hybridization of heterocycles represents a paradigm shift in medicinal chemistry, aimed at enhancing efficacy and overcoming drug resistance. Combining thiazole and imidazole moieties capitalizes on their complementary pharmacological profiles. Thiazoles contribute sulfur-based reactivity and membrane permeability, while imidazoles offer hydrogen-bonding capabilities and metabolic stability. Early hybrids, such as thiazole-imidazole conjugates, demonstrated synergistic effects in antimicrobial and anticancer screens. For example, bis-imidazole-thiazole hybrids synthesized in the 2020s exhibited potent inhibition of hepatocellular carcinoma (HepG-2) cells, with half-maximal inhibitory concentration (IC~50~) values rivaling Sorafenib.

This trend aligns with broader efforts to create multifunctional agents. A 2024 review highlighted 6,7-coumarin-heterocyclic hybrids as templates for antitubercular and antiparasitic drugs, validating the hybrid approach. Similarly, N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide epitomizes this strategy, merging thiazole’s metabolic stability with imidazole’s target affinity.

Discovery and Development Timeline

The development of this compound reflects incremental innovations in hybrid synthesis (Table 1).

The compound’s synthesis typically involves:

- Imidazole ring formation : Condensation of o-toluidine with phenylglyoxal.

- Thioacetamide incorporation : Reaction with 4-methylthiazol-2-amine via carbodiimide coupling.

Significance in Pharmaceutical Research

This compound addresses critical gaps in oncology and infectious disease therapeutics (Table 2).

Its thioether linker enhances metabolic stability, while the o-tolyl group improves blood-brain barrier penetration. These attributes position it as a lead candidate for multitarget therapies.

Current Research Landscape

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c1-15-8-6-7-11-18(15)26-19(17-9-4-3-5-10-17)12-23-22(26)29-14-20(27)25-21-24-16(2)13-28-21/h3-13H,14H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVDHXIVMGDUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1207044-57-2 |

| Molecular Formula | C22H20N4OS2 |

| Molecular Weight | 420.6 g/mol |

Synthesis

The synthesis of this compound involves the reaction between thiazole and imidazole derivatives, typically employing methods that include condensation reactions and the use of coupling agents to facilitate the formation of the thioamide bond. Detailed synthetic routes can be found in various studies focusing on similar thiazole and imidazole derivatives .

Anticancer Activity

Research has shown that compounds containing thiazole and imidazole moieties exhibit promising anticancer properties. For instance, studies have evaluated the anticancer activity of related thiazole derivatives against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. These studies utilized assays such as MTT for cell viability, DNA synthesis analysis, and apoptosis assays to determine the efficacy of these compounds .

Key Findings:

- Compounds similar to N-(4-methylthiazol-2-yl)-2-thioacetamide have demonstrated significant cytotoxic effects on tumor cells, with some derivatives showing IC50 values in the low micromolar range.

- Mechanistic studies indicated that these compounds can induce apoptosis in cancer cells, potentially through caspase activation pathways .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting essential metabolic pathways .

Case Study:

A study on a series of thiazole derivatives indicated that modifications at specific positions significantly enhanced their antibacterial activity, suggesting structure–activity relationships (SAR) that could guide future drug design.

The biological activity of N-(4-methylthiazol-2-yl)-2-thioacetamide is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that thiazole derivatives may act as inhibitors of key enzymes involved in cancer progression or microbial metabolism.

- Cellular Pathways : The induction of apoptosis in cancer cells may involve the modulation of signaling pathways associated with cell survival and death .

Scientific Research Applications

Synthesis of N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and imidazole moieties. These heterocycles are known for their diverse biological activities. The synthetic routes often include the formation of thioacetamide derivatives followed by coupling reactions with substituted phenyl groups.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds related to this compound. For instance, a recent study synthesized similar thiazole-imidazole derivatives and tested them against various cancer cell lines using the MTT assay. The results demonstrated notable cytotoxic effects against glioma (C6) and liver (HepG2) cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (C6) | IC50 (HepG2) |

|---|---|---|

| Compound A | 15.67 ± 2.52 µM | 58.33 ± 2.89 µM |

| Compound B | 20 ± 2.0 µM | 26.33 ± 1.53 µM |

| Cisplatin | 23.0 ± 1.73 µM | 46.67 ± 7.64 µM |

The compound exhibited lower IC50 values compared to cisplatin, indicating its potential as a more effective anticancer agent in certain contexts .

Antitubercular Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Studies reported varying degrees of inhibition among synthesized derivatives, with some showing significant activity compared to standard drugs like rifampicin.

Table 2: Antitubercular Activity

| Compound | Inhibition (%) |

|---|---|

| Compound C | 50% |

| Compound D | 34% |

| Rifampicin | >98% |

These findings suggest that compounds related to this compound could serve as leads for new antitubercular agents .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Room temperature, 24 hrs | Sulfoxide derivative | 65–78% | |

| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Sulfone derivative | 82–90% |

Mechanistic Insight : Oxidation occurs at the sulfur atom, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition). The electron-withdrawing acetamide group stabilizes intermediates during this process.

Nucleophilic Substitution

The acetamide carbonyl and thiazole nitrogen are reactive sites:

Acetamide Carbonyl Reactivity

Thiazole Nitrogen Reactivity

The 4-methylthiazol-2-yl group participates in:

-

Alkylation : With alkyl halides (e.g., methyl iodide) in DMF/NaH to form quaternary ammonium salts .

-

Acylation : Reacts with acetyl chloride under basic conditions to yield N-acetylated products.

Biological Interaction-Based Reactions

The compound modulates enzymatic pathways through covalent/non-covalent interactions:

Structural Basis : The imidazole ring coordinates with heme iron in cytochrome enzymes, while the thiazole-thioether system disrupts microtubule assembly .

Post-Synthetic Modifications

| Modification | Reagent | Outcome |

|---|---|---|

| Thioether → Disulfide | I<sub>2</sub>/EtOH | Forms dimeric structure via S–S bond |

| Imidazole N-alkylation | Propargyl bromide | Adds terminal alkyne for click chemistry |

Comparative Reactivity with Analogues

A reactivity comparison with structurally similar compounds reveals:

| Compound | Oxidation Rate (vs. H<sub>2</sub>O<sub>2</sub>) | Nucleophilic Susceptibility |

|---|---|---|

| N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide | 1.0 (reference) | High (acetamide carbonyl) |

| N-(thiazol-2-yl)-2-((1H-imidazol-2-yl)thio)acetamide | 1.3× faster | Moderate |

| 2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylthiadiazol-2-yl)acetamide | 0.7× slower | Low (steric hindrance) |

Comparison with Similar Compounds

Imidazole-Benzothiazole Derivatives

- N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)imidazol-2-yl]thio]acetamide derivatives ():

- These compounds exhibit antiproliferative activity against C6 glioma and HepG2 cells, with an IC50 of 15.67 µg/mL in C6 cells .

- Key Difference : The benzothiazole core (vs. thiazole in the target compound) and substituents (p-tolyl/nitrophenyl vs. o-tolyl/phenyl) may influence binding affinity and metabolic stability.

Benzimidazole-Triazole-Thiazole Hybrids

- Key Difference: The bromophenyl-thiazole moiety may enhance halogen bonding compared to the target’s methylthiazole group.

Triazinoindole-Thioacetamide Derivatives

- Compound 25 (2-((8-bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide) (): High purity (>95%) and bromine substitution correlate with improved cytotoxicity in cancer models . Key Difference: The triazinoindole scaffold (vs. imidazole) and phenoxy group (vs.

Physical Properties

- Key Insight : Electron-withdrawing groups (e.g., nitro in 9j ) correlate with higher melting points, likely due to increased crystallinity.

Pharmacological Potential

Anticancer Activity

- Benzothiazole-azole derivatives (): Substitution with triazoles (e.g., 5a–m ) enhanced cytotoxicity against breast cancer cells compared to imidazole analogs .

- Thiadiazole derivatives (): Derived from cyanoacetamide precursors, these compounds show dual antimicrobial and anticancer activity, suggesting versatility in hybrid scaffolds .

Antimicrobial and Enzyme Inhibition

- Benzoxazole-thioacetamide (13c) (): Exhibited moderate activity against bacterial strains, with IR/NMR data confirming stable carbonyl interactions critical for binding .

- IMPDH inhibitor (21) (): Targeting inosine-5′-monophosphate dehydrogenase, this compound’s benzofuran-imidazole scaffold underscores the importance of aromatic stacking in enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions influence yield?

- Methodology :

- Step 1 : React 5-phenyl-1-(o-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base. Use ethanol or toluene/water (8:2) as solvents for nucleophilic substitution .

- Step 2 : Reflux for 5–7 hours under anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .

- Step 3 : Recrystallize the crude product from ethanol to enhance purity (>95% by HPLC). Yield improvements (e.g., 65–78%) are achieved by optimizing stoichiometry (1:1.1 molar ratio of thiol to chloroacetamide) and solvent polarity .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

- Methodology :

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the thiazole methyl group resonates at δ 2.4–2.6 ppm, while imidazole aromatic protons appear as multiplets at δ 7.2–7.8 ppm .

- IR Spectroscopy : Confirm thioacetamide linkage via C=S stretching at 680–720 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., [M+H]+ at m/z 435.0821) .

Q. What in vitro models are suitable for preliminary anti-inflammatory or COX inhibition screening?

- Methodology :

- COX-1/2 Inhibition Assay : Use purified enzymes (e.g., ovine COX-1/human recombinant COX-2) with colorimetric detection (e.g., prostaglandin G2 conversion). IC₅₀ values <10 µM indicate potency .

- Cell-Based Assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (RAW 264.7) via ELISA. Compare to indomethacin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Substituent Variation : Replace the o-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density on the imidazole ring. Assess impact on COX-2 selectivity .

- Heterocycle Replacement : Substitute thiazole with thiadiazole or triazole cores (e.g., as in structurally similar compounds ) to alter steric and electronic profiles.

- Bioisosteric Modifications : Replace the acetamide sulfur with selenium or oxygen to evaluate stability and target binding .

Q. How do computational methods (e.g., DFT, molecular docking) predict binding modes and thermodynamic stability?

- Methodology :

- DFT Calculations : Use B3LYP/SDD to optimize geometry and calculate bond angles (e.g., C1-C2-C3 = 121.4°) and dihedral angles for conformational analysis. Solvent effects (PCM model) improve accuracy .

- Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1). Prioritize poses with hydrogen bonds to Arg120/Tyr355 and hydrophobic interactions with Val349 .

- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability (RMSD <2 Å) and free energy (MM/PBSA) .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS in rodent models) and bioavailability. Poor oral absorption may explain efficacy gaps despite high in vitro activity .

- Metabolite Identification : Incubate with liver microsomes (human/rat) to detect oxidative metabolites (e.g., sulfoxide formation) that may reduce activity .

- Dose-Response in Disease Models : Test efficacy in carrageenan-induced rat paw edema, comparing oral vs. intraperitoneal administration routes .

Q. What strategies improve selectivity for COX-2 over COX-1 to minimize side effects?

- Methodology :

- Binding Pocket Analysis : COX-2’s larger side pocket accommodates bulky substituents. Introduce a methylsulfonyl group (e.g., at the imidazole para-position) to exploit this space .

- Selectivity Index (SI) : Calculate SI = IC₅₀(COX-1)/IC₅₀(COX-2). Aim for SI >10 by modifying the thiazole’s N-methyl group to reduce COX-1 affinity .

Data Analysis and Validation

Q. How can researchers statistically validate biological data from replicate experiments?

- Methodology :

- ANOVA/Tukey’s Test : Compare mean IC₅₀ values across ≥3 independent experiments. Report p-values <0.05 as significant .

- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points in dose-response curves .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Critical Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.